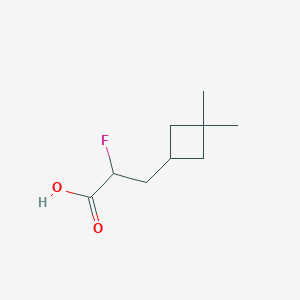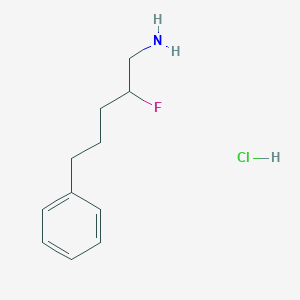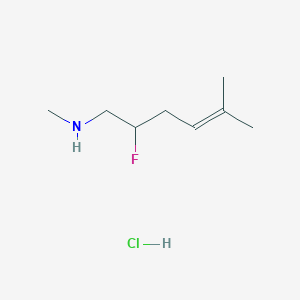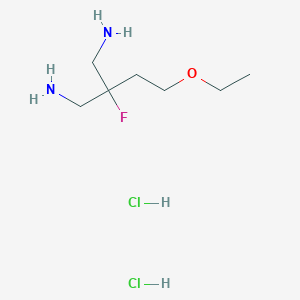![molecular formula C12H23N3O B1484967 3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2098115-25-2](/img/structure/B1484967.png)
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine
Vue d'ensemble
Description
The compound “3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a tert-butoxy group, which is a type of ether . Ethers are a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . They are used in a variety of applications, including dyes, perfumes, oils, waxes, and other industrial uses .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of a heterocyclic compound with an alkyl halide, followed by a ring-opening reaction and oxidation . For example, a similar compound, N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, was synthesized in four steps startingApplications De Recherche Scientifique
Catalysis in Polymerization
The study by Matiwane et al. (2020) demonstrates the application of pyrazolyl compounds in catalysis. Specifically, they synthesized zinc(II) carboxylate complexes from pyrazolyl compounds (including 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine) and tested them as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes were effective in forming poly(cyclohexene carbonate) and cyclohexene carbonate, showing significant catalytic activity even under low CO2 pressures and solvent-free conditions (Matiwane, Obuah, & Darkwa, 2020).
Antibacterial Activity
Prasad (2021) details the synthesis of a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, showcasing their antibacterial activity. This indicates the potential of pyrazolyl derivatives in creating antibacterial agents, highlighting their relevance in pharmaceutical research and development (Prasad, 2021).
Reactivity Studies
Mironovich & Shcherbinin (2014) conducted a study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one. This work is significant as it adds to the understanding of the chemical behavior of pyrazolyl compounds, which is crucial for their application in various chemical reactions and potential industrial processes (Mironovich & Shcherbinin, 2014).
Polymerization and Oligomerization Catalysts
Obuah et al. (2014) studied the use of pyrazolylamine ligands as catalysts in oligomerization and polymerization of ethylene. Their research found that these catalysts' effectiveness is dependent on the co-catalyst and solvent used, indicating the versatility and potential of pyrazolyl compounds in polymer chemistry (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Propriétés
IUPAC Name |
3-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-12(2,3)16-8-7-15-10-11(9-14-15)5-4-6-13/h9-10H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRMTWENSUAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



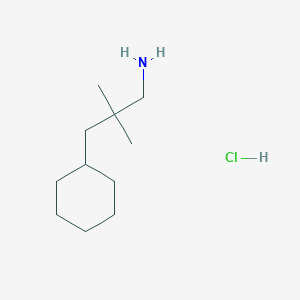
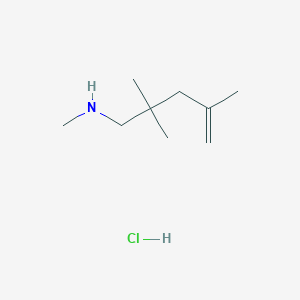
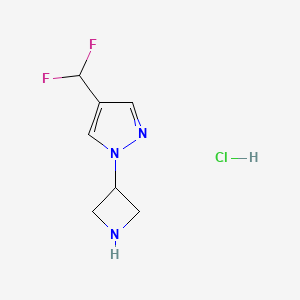
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
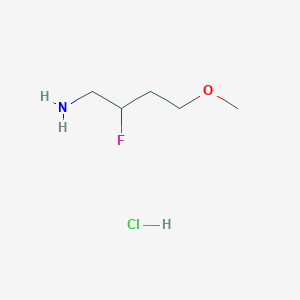
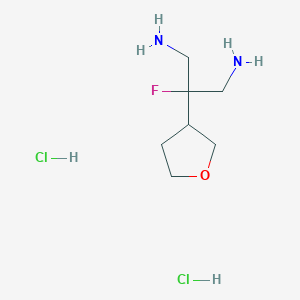
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
